molecular formula C8H8N4S B2973540 3-Amino-1-(2-cyanophenyl)thiourea CAS No. 1368792-16-8

3-Amino-1-(2-cyanophenyl)thiourea

Cat. No. B2973540
CAS RN: 1368792-16-8
M. Wt: 192.24
InChI Key: PLSSLYVYKWHYOX-UHFFFAOYSA-N
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Description

3-Amino-1-(2-cyanophenyl)thiourea , also known by its chemical formula C8H7N3S, is a thiourea derivative. Thioureas are organosulfur compounds with diverse applications in fields such as organic synthesis and pharmaceutical industries . This particular compound features an amino group, a cyanophenyl group, and a thiourea moiety.

properties

IUPAC Name

1-amino-3-(2-cyanophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-5-6-3-1-2-4-7(6)11-8(13)12-10/h1-4H,10H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSSLYVYKWHYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2-cyanophenyl)thiourea

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